Alkyne Functionality Count: 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine vs. Mono-Propargyl Analog 2-(Prop-2-yn-1-yloxy)pyrimidine
2,4-Bis(prop-2-yn-1-yloxy)pyrimidine possesses two terminal alkyne groups per molecule, enabling dual CuAAC reactions for constructing bis-triazole-linked architectures in a single synthetic operation. In contrast, the mono-propargyl analog 2-(prop-2-yn-1-yloxy)pyrimidine (CAS 944903-33-7) bears only one terminal alkyne, limiting its output to mono-triazole products and requiring sequential functionalization for branched architectures . This structural difference is quantitative: two reactive sites versus one, translating to a doubling of click chemistry capacity per mole of starting material [1]. The dual alkyne architecture is essential for applications such as macrocyclization via double CuAAC, as demonstrated in the synthesis of 18-atom macrocycles from bis-propargylated pyrazolopyrimidine cores [1].
| Evidence Dimension | Number of terminal alkyne groups per molecule available for CuAAC click chemistry |
|---|---|
| Target Compound Data | 2 terminal alkyne groups (propargyl ether at C2 and C4 of pyrimidine) |
| Comparator Or Baseline | 2-(Prop-2-yn-1-yloxy)pyrimidine (CAS 944903-33-7): 1 terminal alkyne group |
| Quantified Difference | 2:1 ratio; 100% greater alkyne functional group density per mole |
| Conditions | Structural comparison based on SMILES and molecular formula verification |
Why This Matters
For procurement decisions, the dual-alkyne compound eliminates the need to purchase and handle two separate mono-alkyne intermediates when constructing bis-triazole libraries or macrocycles, reducing synthetic step count and material complexity.
- [1] OpenAIRE. Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity. 2019. Describes double CuAAC using bis-propargylated pyrazolopyrimidine core. https://explore.openaire.eu View Source
